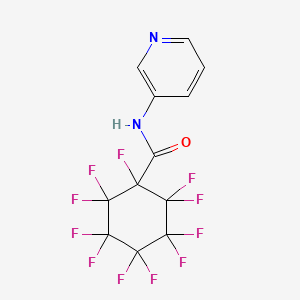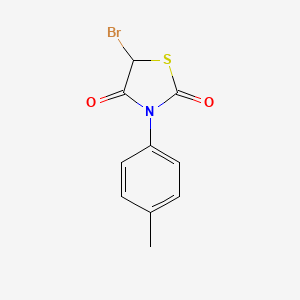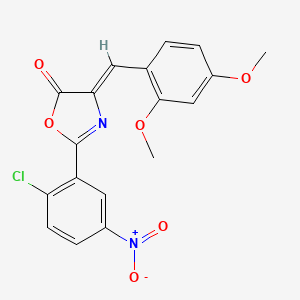![molecular formula C13H11NO4 B11107165 (4E)-4-{[(furan-2-ylcarbonyl)oxy]imino}-2,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11107165.png)
(4E)-4-{[(furan-2-ylcarbonyl)oxy]imino}-2,5-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a cyclohexadienone moiety with a furan carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylideneamine with furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated furans.
Scientific Research Applications
[(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
[(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylideneamine: Shares the cyclohexadienone moiety but lacks the furan carboxylate group.
Furan-2-carboxylic acid: Contains the furan carboxylate group but lacks the cyclohexadienone moiety.
The uniqueness of [(1E)-2,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO FURAN-2-CARBOXYLATE lies in its combined structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] furan-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-8-7-11(15)9(2)6-10(8)14-18-13(16)12-4-3-5-17-12/h3-7H,1-2H3/b14-10+ |
InChI Key |
MCUQXEBRZICFGC-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=CO2)/C(=CC1=O)C |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CO2)C(=CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11107082.png)
![(4Z)-4-{[(3-chlorophenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107085.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B11107090.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11107099.png)

![4-amino-N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11107110.png)

![N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11107126.png)
![3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11107142.png)

![2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107156.png)
![17-(2-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11107159.png)
![(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide](/img/structure/B11107163.png)
![N-(2,5-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11107171.png)
